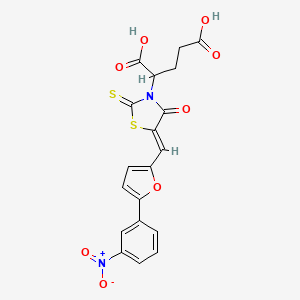
4,4'-Bipyridinium, 1,1',3,3'-tetramethyl-, dichloride
Vue d'ensemble
Description
4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride, also known as methyl viologen, is an organic compound with the chemical formula [(C6H7N)2]Cl2 . It is classified as a viologen, a family of redox-active heterocycles of similar structure . This salt is one of the most widely used herbicides . It is quick-acting and non-selective, killing green plant tissue on contact .
Synthesis Analysis
The synthesis of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .Molecular Structure Analysis
The molecular structure of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride is characterized by the presence of bipyridinium residues, which are amongst the most intensively studied building blocks in supramolecular chemistry . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .Chemical Reactions Analysis
The chemical reactions of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride involve the reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives . These reductions are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .Physical And Chemical Properties Analysis
4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride is a yellow solid with a faint, ammonia-like odor . It has a high solubility in water and a vapor pressure of less than 0.000 0001 mmHg at 20 °C . Its melting point ranges from 175 to 180 °C, and its boiling point is greater than 300 °C .Mécanisme D'action
Safety and Hazards
4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride is toxic and poses an environmental hazard . It is lethal to human beings and animals due to its redox activity, which produces superoxide anions . The permissible exposure limit (PEL) is 0.5 mg/m3 for respirable particles, and the immediate danger limit is 1 mg/m3 .
Orientations Futures
The future directions for the study and application of 4,4’-Bipyridinium, 1,1’,3,3’-tetramethyl-, dichloride could involve further exploration of its electrochemical properties and potential applications in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . Additionally, more research could be conducted to better understand its toxicity and environmental impact .
Propriétés
IUPAC Name |
4-(1,3-dimethylpyridin-1-ium-4-yl)-1,3-dimethylpyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2ClH/c1-11-9-15(3)7-5-13(11)14-6-8-16(4)10-12(14)2;;/h5-10H,1-4H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKGNNKEJYYKSE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)C)C2=C(C=[N+](C=C2)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90826438 | |
| Record name | 1,1',3,3'-Tetramethyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90826438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87524-44-5 | |
| Record name | 1,1',3,3'-Tetramethyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90826438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



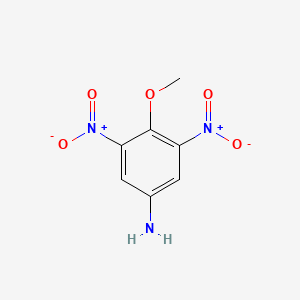
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3291950.png)
![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3291951.png)
![N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3291959.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3291966.png)
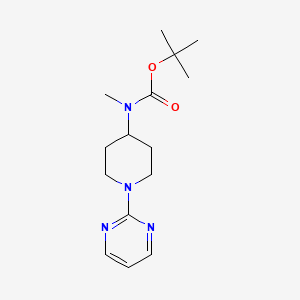
![Thieno[3,2-b]thiophen-2-ylmethanamine](/img/structure/B3291984.png)
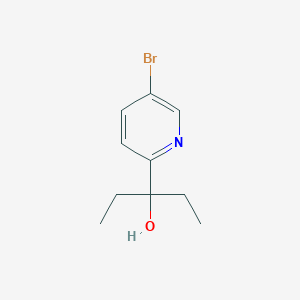
![4-[(7-Chloroquinolin-4-yl)amino]butanoic acid](/img/structure/B3291990.png)
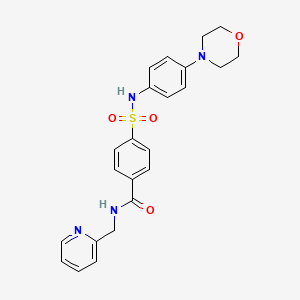
![3-[(2-Chlorophenyl)amino]propanamide](/img/structure/B3292012.png)
![Thiazolo[4,5-b]pyridine-2,6-diamine](/img/structure/B3292019.png)
